6-Methyl-DL-tryptophan
Overview
Description
6-Methyl-DL-tryptophan is a crystalline compound with the molecular formula C12H14N2O2 . It is a natural product found in Aspergillus fumigatus . It appears as a slightly off-white to off-white crystalline powder .
Molecular Structure Analysis
The molecular structure of 6-Methyl-DL-tryptophan is characterized by a molecular weight of 218.25 g/mol . The IUPAC name is 2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid . The InChI and Canonical SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
6-Methyl-DL-tryptophan has a molecular weight of 218.25 g/mol . It forms a nearly colorless (faint red cast), clear solution when dissolved 5% in 1M HCl . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Scientific Research Applications
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6-Methyl-DL-tryptophan is a tryptophan analog . Tryptophan is an essential amino acid that plays a crucial role in many biological functions. It’s a precursor to several secondary metabolites, including the neurotransmitter serotonin and the hormone melatonin .
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In the medical field , tryptophan metabolites have been shown to play a pivotal role in cardiovascular diseases . The dysregulation of the main actors involved in tryptophan metabolism such as indoleamine 2, 3-dioxygenase 1 (IDO) and cardiovascular diseases, including atherosclerosis and myocardial infarction, has been studied .
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In the neuroscience field , the substrates, products, and enzymes of tryptophan metabolism all contribute to the development of neurological and psychiatric disorders . This includes Alzheimer’s disease and depression . The kynurenine pathway (KP) has been reported to play a key role in these disorders .
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In the biochemistry field , tryptophan is a precursor of a wide range of secondary metabolites such as phytoalexins, indole glucosinolates, the plant hormone auxin, serotonin and melatonin . These metabolites are involved in various physiological processes as well as stress environmental conditions in higher plants .
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In the chemical field , 6-Methyl-DL-tryptophan has a molecular weight of 218.25 and its empirical formula is C12H14N2O2 . It is a crystalline substance with a light yellow to orange color .
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Inflammation and Depression Research : 1-Methyl-DL-tryptophan, a competitive inhibitor of indoleamine 2,3 dioxygenase-1 (IDO1), has been used to study inflammation-induced depression in mice .
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Bronchiolitis Research : It has also been used in research related to syncytial virus-induced bronchiolitis .
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Industrial Biotechnology : In the field of industrial biotechnology, the biosynthetic pathway of melatonin was introduced into E. coli, and then the engineered strain produced about 2.0 g/L of melatonin through protein engineering of rate-limiting tryptophan hydroxylase, chromosomal integration of aromatic amino acid decarboxylase, and deletion of tryptophan export protein YddG .
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Chemical Research : 6-Methyl-DL-tryptophan is a crystalline substance with a light yellow to orange color . It has a molecular weight of 218.25 and its empirical formula is C12H14N2O2 . This makes it useful in chemical research, particularly in studies involving tryptophan analogs .
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Bioactive Small Molecules Research : 6-Methyl-DL-tryptophan can be used in the research of bioactive small molecules . These molecules have effects on biological systems and are often used in drug discovery and fundamental biological research .
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Aroma Chemicals Research : 6-Methyl-DL-tryptophan could potentially be used in the research of aroma chemicals . Aroma chemicals are a class of volatile compounds with diverse chemical structures, formed by biogenesis in various plant species .
Safety And Hazards
Future Directions
While the specific future directions for 6-Methyl-DL-tryptophan are not mentioned in the retrieved sources, it is noted that improving our understanding of the function of tryptophan and its derived metabolites will help to move one step closer towards tailored therapies aiming to treat cardiovascular diseases .
properties
IUPAC Name |
2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRVYIFGPMUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314256 | |
Record name | 6-Methyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-DL-tryptophan | |
CAS RN |
2280-85-5 | |
Record name | 6-Methyl-DL-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2280-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-DL-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-DL-tryptophan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.